7-Hydroxy-6,8-dinitroquinazolin-4(3H)-one

Description

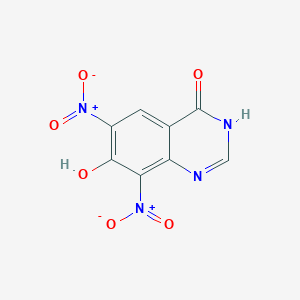

7-Hydroxy-6,8-dinitroquinazolin-4(3H)-one is a quinazoline derivative characterized by a hydroxyl group at position 7 and nitro substituents at positions 6 and 8. Quinazoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . These analogs provide a basis for inferring properties and applications of the hydroxy-substituted derivative.

Properties

Molecular Formula |

C8H4N4O6 |

|---|---|

Molecular Weight |

252.14 g/mol |

IUPAC Name |

7-hydroxy-6,8-dinitro-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H4N4O6/c13-7-4(11(15)16)1-3-5(6(7)12(17)18)9-2-10-8(3)14/h1-2,13H,(H,9,10,14) |

InChI Key |

SOTHRICPRUOGRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])N=CNC2=O |

Origin of Product |

United States |

Biological Activity

7-Hydroxy-6,8-dinitroquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features two nitro groups at positions 6 and 8, a hydroxyl group at position 7, and a quinazolinone backbone, which is essential for its biological activity.

Anticancer Activity

Mechanism of Action : Research indicates that compounds in the quinazolinone class exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Specifically, this compound has been shown to interfere with tubulin polymerization and induce reactive oxygen species (ROS) generation, leading to cytotoxic effects in cancer cells.

Case Studies :

- A study demonstrated that derivatives of quinazolinones exhibited cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values for these derivatives ranged from 10 µM to 12 µM, indicating potent anticancer properties .

- Another investigation revealed that treatment with 100 µM of a related compound significantly decreased cell viability in A549 (lung cancer), AGS (gastric cancer), and Caco-2 (colorectal cancer) cells. This suggests that this compound may share similar efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown promising results against various bacterial strains.

Research Findings :

- A study reported that certain quinazolinone derivatives exhibited significant inhibition zones against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 1 × 10^-5 mg/mL .

- The presence of electron-withdrawing groups in the compound structure was found to enhance antimicrobial activity, highlighting the importance of chemical modifications in developing effective antimicrobial agents.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant activity of quinazolinone derivatives has been evaluated using various assays.

Findings :

- In studies utilizing the DPPH assay to measure free radical scavenging ability, compounds similar to this compound exhibited IC50 values ranging from 0.8 mg/mL to 2.49 mg/mL . While these values indicate some antioxidant potential, they are relatively low compared to standard antioxidants like ascorbic acid (IC50 = 0.1 mg/mL).

Summary of Biological Activities

Scientific Research Applications

Explosive Chemistry

The compound is recognized for its potential applications in the field of explosives. The nitro groups present in its structure contribute to high energy release upon decomposition. Research has shown that derivatives and analogs of 7-hydroxy-6,8-dinitroquinazolin-4(3H)-one can exhibit enhanced detonation properties. For example, studies on related compounds have demonstrated their utility as high-performance explosives due to favorable oxygen balance and detonation velocity characteristics .

Pharmaceutical Development

This compound and its derivatives have been investigated for their pharmacological properties. Quinazoline derivatives are known to possess various biological activities, including anti-inflammatory, anticancer, and anticonvulsant effects. Preliminary studies indicate that modifications to the quinazoline core can lead to compounds with improved bioactivity against cancer cell lines and other diseases .

Table 1: Biological Activities of Quinazoline Derivatives

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions. This makes it a valuable building block in the development of new chemical entities with desired properties .

Case Study 1: Explosive Properties

A study focusing on the detonation characteristics of nitro-substituted quinazolines highlighted the performance of this compound compared to traditional explosives. The research indicated that this compound exhibited a higher detonation velocity and energy output than some conventional explosives, suggesting its potential application in military and industrial explosives .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of quinazoline derivatives included testing this compound against various tumor cell lines. The results demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells at low micromolar concentrations. This suggests that further development could lead to effective anticancer agents derived from this compound .

Comparison with Similar Compounds

Key Observations :

- The chloro-nitro analog exhibits a triclinic crystal system (space group P1) with hydrogen-bonded inversion dimers (N–H⋯O and O–H⋯O).

- The 7-nitro derivative forms a monoclinic lattice (P21/n) stabilized by N–H⋯O hydrogen bonds and π-π stacking.

2.4 Crystallographic Data Comparison

Notable Differences:

- The chloro-nitro derivative’s triclinic packing allows for tighter intermolecular interactions compared to the monoclinic nitro analog.

- Decomposition at high temperatures (573 K) in the chloro-nitro compound suggests lower thermal stability than the nitro derivative.

Q & A

Q. What synthetic routes are recommended for preparing 7-Hydroxy-6,8-dinitroquinazolin-4(3H)-one?

The compound can be synthesized via nitration of a precursor such as 7-chloroquinazolin-4(3H)-one. A validated method involves treating the precursor with concentrated sulfuric acid and fuming nitric acid at 273 K, followed by controlled heating to 373 K. Post-reaction, the product is isolated via ice-water quenching, washed, and recrystallized from acetic acid (yield: ~52%). Key steps include precise temperature control during nitration and purification using slow evaporation for crystal growth .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H-NMR (in DMSO-d6) identifies aromatic protons and hydroxyl groups (e.g., δ 8.89 ppm for nitro-substituted protons) .

- CI-MS confirms molecular weight (e.g., m/z 271.5 [M+1]) .

- X-ray crystallography (using SHELX software) resolves the triclinic crystal system (space group P1) and hydrogen-bonding patterns. Key parameters include unit cell dimensions (e.g., a = 7.3041 Å, α = 83.813°) and refinement metrics (R = 0.045) .

Q. How do solvent systems influence the crystallization of nitro-substituted quinazolinones?

Acetic acid is a preferred solvent for recrystallization due to its ability to form stable monosolvates, as observed in the crystal structure of the acetic acid solvate (C8H3ClN4O5·C2H4O2). Slow evaporation at ambient temperature yields block-shaped crystals suitable for diffraction studies .

Advanced Research Questions

Q. How can crystallographic data discrepancies in nitro-substituted quinazolinones be resolved?

Contradictions in hydrogen-bonding networks or unit cell parameters may arise from solvent inclusion or polymorphism. Use SHELXL for refinement, prioritizing high-resolution data (I > 2σ(I)) and validating against metrics like data-to-parameter ratios (>11:1). Cross-check with spectroscopic data (e.g., NMR) to confirm functional group orientations .

Q. What strategies optimize the anticholinesterase activity of quinazolinone derivatives?

Structural modifications at the 2- and 3-positions (e.g., introducing amino acid residues) enhance target engagement. For example, 6,7-dimethoxyquinazolin-4(3H)-one derivatives exhibit IC50 values of 1.8–4.2 mg/mL against acetylcholinesterase, comparable to donepezil. Use Ellman’s assay with 5,5'-dithiobis-2-nitrobenzoic acid to quantify inhibition spectrophotometrically (λ = 412 nm) .

Q. What computational methods support the design of quinazolinone-based USP7 inhibitors?

Molecular docking (e.g., AutoDock Vina) and QSAR studies guide substitutions at the 2- and 6-positions to improve binding to USP7’s catalytic domain. Prioritize derivatives with electron-withdrawing groups (e.g., nitro) to enhance polar interactions. Validate predictions using in vitro deubiquitination assays .

Q. How do hydrogen-bonding patterns affect the supramolecular assembly of this compound?

Graph-set analysis (e.g., Etter’s methodology ) reveals that intermolecular O–H···O and N–H···O bonds form R2<sup>2</sup>(8) motifs, stabilizing layered structures. These patterns influence solubility and bioavailability, which can be probed via Hirshfeld surface analysis .

Methodological Considerations

- Contradiction Management : Conflicting bioactivity data (e.g., antiamyloid effects <50% vs. reference compounds) may stem from assay variability. Standardize aggregation assays using β-amyloid (1-42) and Congo red, with triplicate measurements to reduce error .

- Synthetic Optimization : Replace fuming nitric acid with acetyl nitrate in non-polar solvents to improve nitro-regioselectivity and reduce decomposition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.